3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a unique combination of isoxazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized through the reaction of thiosemicarbazide with various carbonyl compounds.
Coupling of the Rings: The final step involves coupling the isoxazole and thiadiazole rings through a propanamide linker. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for safety, scalability, and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: Using continuous flow reactors to ensure consistent reaction conditions and improve yield.
Safety Assessments: Conducting thorough safety assessments, such as differential scanning calorimetry, to evaluate the thermal stability of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the nitro groups would yield amine derivatives.
Scientific Research Applications
3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and thiadiazole rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyisoxazol-5-yl)propanoic acid: A simpler analog with similar isoxazole functionality.
5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol: A thiadiazole derivative with a thiol group instead of the propanamide linker.
Uniqueness
3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of isoxazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N4O4S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C11H14N4O4S/c1-17-6-10-13-14-11(20-10)12-8(16)4-3-7-5-9(18-2)15-19-7/h5H,3-4,6H2,1-2H3,(H,12,14,16) |
InChI Key |
PWXLBJNTQALNBK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.